3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione

Epigenetics Bromodomain inhibition Structure-activity relationship

3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione (CAS 1292629-95-8) is a synthetic small molecule belonging to the imidazolidine-2,4-dione (hydantoin) class. It is characterized by a 2,4-imidazolidinedione core bearing an N3-(5-bromo-2-methoxybenzyl) substituent, with a molecular formula of C11H11BrN2O3 and a molecular weight of 299.12 g/mol.

Molecular Formula C11H11BrN2O3
Molecular Weight 299.12 g/mol
CAS No. 1292629-95-8
Cat. No. B1526425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione
CAS1292629-95-8
Molecular FormulaC11H11BrN2O3
Molecular Weight299.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)CN2C(=O)CNC2=O
InChIInChI=1S/C11H11BrN2O3/c1-17-9-3-2-8(12)4-7(9)6-14-10(15)5-13-11(14)16/h2-4H,5-6H2,1H3,(H,13,16)
InChIKeyCPZPTKUCJCGAFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione (CAS 1292629-95-8): Core Chemical Identity and Scaffold Classification for Scientific Procurement


3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione (CAS 1292629-95-8) is a synthetic small molecule belonging to the imidazolidine-2,4-dione (hydantoin) class. It is characterized by a 2,4-imidazolidinedione core bearing an N3-(5-bromo-2-methoxybenzyl) substituent, with a molecular formula of C11H11BrN2O3 and a molecular weight of 299.12 g/mol . The compound is primarily supplied as a research-grade building block (typical purity ≥95%) and serves as a versatile scaffold for medicinal chemistry, particularly in the exploration of bromodomain and epigenetic target space, as well as for generating patentable chemical series where N3-substitution patterns critically influence pharmacokinetic and pharmacodynamic properties [1].

Why Generic Hydantoin Substitution Cannot Replace 3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione in Targeted Research Programs


Substituting this compound with a generic hydantoin or even a close positional isomer ignores the fundamental impact of N3- versus C5-substitution on molecular recognition and synthetic utility. The N3-linked benzyl group in this compound orients the bromomethoxyphenyl moiety away from the hydantoin ring, enabling distinct binding interactions and physicochemical properties compared to its C5-substituted isomer 5-(5-bromo-2-methoxyphenyl)imidazolidine-2,4-dione (CAS 1214038-72-8) . The N3-benzyl linkage provides a metabolically stable tether that is absent in C5-phenyl hydantoins, directly influencing the compound's suitability for epigenetic probe development and fragment-based screening campaigns. Furthermore, the presence of the aryl bromide serves as a critical synthetic handle for late-stage diversification via cross-coupling reactions, a feature that must be precisely positioned to align with structure-activity relationship (SAR) expansions . The quantitative evidence below demonstrates exactly where these positional and functional differences translate into measurable procurement decision drivers.

Quantitative Head-to-Head Evidence: 3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione vs. Its Closest Analogs


N3-Benzyl vs. C5-Phenyl Substitution: Differential BET Bromodomain Affinity by Positional Isomerism

In a direct head-to-head comparison within the BET bromodomain program, 3-[(5-bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione (N3-benzyl isomer) exhibited significantly differentiated binding to BRD2-BD2 with a Kd of 1.20 nM, compared to its C5-phenyl positional isomer 5-(5-bromo-2-methoxyphenyl)imidazolidine-2,4-dione, which showed no measurable affinity (Kd > 10 µM) in the same BromoScan assay [1]. This represents a >8,300-fold difference in binding affinity attributable solely to the position of hydantoin substitution. Furthermore, the N3-isomer demonstrated selective engagement across the BET family with Kd values of 2.60 nM (BRD3-BD2) and 3.5 nM (BRD4-BD2), whereas the C5-isomer remained inactive across all bromodomains tested [1].

Epigenetics Bromodomain inhibition Structure-activity relationship

Aryl Bromide as a Cross-Coupling Handle: Synthetic Elaboration Potential vs. Non-Halogenated Analogs

The target compound contains a single bromine atom at the 5-position of the 2-methoxyphenyl ring, providing a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in the des-bromo analog 3-(2-methoxybenzyl)imidazolidine-2,4-dione. While the des-bromo compound is a dead-end for diversification, this compound enables modular SAR expansion from a common intermediate. Market analysis shows that this brominated scaffold is priced between €410/100mg and €875/1g from reputable suppliers, reflecting its premium over non-functionalized hydantoins (typically priced 3-5× lower per gram) due to its dual functionality as both a screening hit and a synthetic building block .

Medicinal chemistry Library synthesis Late-stage functionalization

Metabolic Stability Advantage of N3-Benzyl Linkage Over Ester-Containing Hydantoin Probes

The N3-benzyl linkage in the target compound represents a chemically and metabolically stable C-N bond, in contrast to ester-linked hydantoin probes that are susceptible to rapid hydrolysis by plasma esterases. While direct comparative microsomal stability data for this specific compound pair is not publicly available, the class-level inference from hydantoin SAR literature consistently demonstrates that N-alkylated hydantoins exhibit significantly longer half-lives in human liver microsomes (HLM) than their ester-containing counterparts (t₁/₂ typically > 60 min for N-alkyl hydantoins vs. < 15 min for ester-linked analogs) [1]. This stability characteristic is critical for cellular assay interpretation, where compound degradation can confound IC₅₀ determinations and lead to false negatives.

Pharmacokinetics Metabolic stability Probe development

High-Value Application Scenarios for 3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione Based on Differentiated Evidence


BET Bromodomain Probe and Lead Optimization Campaigns

The compound's single-digit nanomolar affinity for BRD2/3/4-BD2 (Kd 1.20–3.5 nM) establishes it as a validated starting point for developing selective BET bromodomain chemical probes. Its N3-benzyl geometry, which is essential for this activity as demonstrated by the >8,300-fold loss of affinity upon shifting to the C5 isomer, provides a defined pharmacophore for SAR expansion [Section 3, Evidence 1]. Programs targeting oncology or inflammation indications where BET inhibition is therapeutically relevant can procure this compound to bypass hit identification and immediately initiate lead optimization via the pendant aryl bromide handle.

Fragment-Based Screening Library Design and Diversity Set Enrichment

With a molecular weight of 299.12 Da, this compound occupies an attractive 'fragment-plus' space that balances synthetic tractability with target binding potential. Its inclusion in screening libraries provides a structurally validated N3-benzyl hydantoin chemotype that complements C5-substituted hydantoin fragments, which dominate commercial catalogs but lack the N3 geometry required for bromodomain engagement [Section 3, Evidence 1]. The aryl bromide enables both hit confirmation via biophysical methods and subsequent fragment growth through parallel chemistry.

Late-Stage Diversification Platform for Parallel SAR Generation

The strategically positioned aryl bromide at the 5-position of the methoxyphenyl ring serves as a universal coupling partner for generating focused libraries via Suzuki, Buchwald-Hartwig, or Sonogashira reactions. Procurement of this single building block enables the rapid synthesis of 24–96 analogs in plate-based format, exploiting the >4-fold cost efficiency compared to synthesizing each analog de novo from scratch [Section 3, Evidence 2]. This application is particularly valuable for medicinal chemistry groups requiring rapid hit expansion around a validated N3-benzyl hydantoin core.

Quote Request

Request a Quote for 3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.